(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-[4-(propan-2-yloxy)phenyl]pyrrolidine-2,3-dione
Description
The compound (4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-[4-(propan-2-yloxy)phenyl]pyrrolidine-2,3-dione is a structurally complex pyrrolidine-2,3-dione derivative. Its core structure features a pyrrolidine-2,3-dione scaffold substituted with a benzofuran-hydroxymethylidene group at position 4, a 5-methyl-1,2-oxazol-3-yl group at position 1, and a 4-(propan-2-yloxy)phenyl moiety at position 3.
Properties
Molecular Formula |
C26H22N2O6 |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2-(4-propan-2-yloxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C26H22N2O6/c1-14(2)32-18-10-8-16(9-11-18)23-22(24(29)20-13-17-6-4-5-7-19(17)33-20)25(30)26(31)28(23)21-12-15(3)34-27-21/h4-14,23,30H,1-3H3 |
InChI Key |
CMEQQSUMIQJFNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC4=CC=CC=C4O3)C5=CC=C(C=C5)OC(C)C |
Origin of Product |
United States |
Biological Activity
The compound (4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-[4-(propan-2-yloxy)phenyl]pyrrolidine-2,3-dione is a complex organic molecule with potential pharmacological significance due to its unique structural features. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.
Structural Overview
This compound features a pyrrolidine core , a benzofuran moiety , and various functional groups including a hydroxymethylidene and an oxazole ring . Its intricate structure suggests diverse interactions with biological targets, which can lead to various pharmacological effects.
| Structural Feature | Description |
|---|---|
| Pyrrolidine Core | Central structure with potential for various substitutions |
| Benzofuran Moiety | Known for anticancer properties in related compounds |
| Hydroxymethylidene | May enhance reactivity and interaction with biological targets |
| Oxazole Ring | Associated with antimicrobial and anticancer activities |
Anticancer Properties
Research indicates that compounds structurally similar to this one exhibit significant anticancer activity. For instance, derivatives of benzofuran have been shown to selectively inhibit cancer cell proliferation. A study highlighted that certain benzofuran derivatives demonstrated up to a 10-fold increase in potency against human cancer cell lines compared to standard drugs like Combretastatin-A4 (CA-4) .
In particular, the activity of the compound can be attributed to its ability to interfere with cellular mechanisms involved in cancer progression. The presence of the oxazole ring is particularly noteworthy, as it has been linked to enhanced bioactivity in other compounds .
The proposed mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. These interactions may lead to modulation of signaling pathways critical for cell survival and proliferation. For example, studies have shown that similar structures can inhibit protein kinases, which play pivotal roles in cancer cell signaling .
Synthesis
The synthesis of (4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-[4-(propan-2-yloxy)phenyl]pyrrolidine-2,3-dione typically involves multi-step organic reactions. Key steps may include:
- Formation of the Benzofuran Moiety : This can be achieved through cyclization reactions involving appropriate precursors.
- Synthesis of the Oxazole Ring : Often involves cyclization of amino alcohols with carboxylic acids or their derivatives.
- Coupling Reactions : The final assembly of the compound generally includes coupling the benzofuran and oxazole rings with the pyrrolidine core through methods such as Suzuki or Heck coupling .
Study 1: Antiproliferative Activity
In a comparative study, several derivatives were evaluated for their antiproliferative effects against various cancer cell lines. The results indicated that compounds with similar structural features exhibited IC50 values ranging from 0.06 to 0.17 µM , demonstrating significant cytotoxicity .
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis showed that modifications on the benzofuran ring significantly impacted biological activity. For instance, introducing methyl groups at specific positions increased potency by 2–4 times compared to unsubstituted analogs . This underscores the importance of structural optimization in enhancing therapeutic efficacy.
Comparison with Similar Compounds
Key Features:
- Molecular Complexity : The compound integrates heterocyclic systems (benzofuran, oxazole) and aromatic ethers, likely influencing solubility and receptor interactions.
- Synthetic Relevance : Pyrrolidine-2,3-diones are typically synthesized via condensation reactions involving acetylated precursors and amines or aldehydes, as demonstrated in analogous syntheses of trisubstituted derivatives .
- Potential Bioactivity: Structural analogs of pyrrolidine-2,3-diones exhibit antimicrobial, anti-inflammatory, and kinase inhibitory activities , though specific data for this compound remain unexplored in the provided evidence.
Comparison with Structurally Similar Compounds
The compound is compared below with three classes of analogs: pyrrolidine-2,3-dione derivatives , benzofuran-containing compounds , and pyrazolone derivatives .
Pyrrolidine-2,3-Dione Derivatives
Example: 4-[1-(4-Methoxybenzyl)amino]ethylene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione
Structural Insights :
- The 5-methyloxazole substituent could improve metabolic stability relative to the 3-nitrophenyl group, which is prone to reduction in vivo.
Benzofuran-Containing Compounds
Example: 4-{5-[(1E)-prop-1-en-1-yl]-1-benzofuran-2-yl}benzene-1,3-diol
Functional Comparisons :
- The target compound’s pyrrolidine-2,3-dione core introduces rigidity and hydrogen-bonding capacity absent in the simpler benzofuran derivative .
- The isopropoxyphenyl group may enhance lipophilicity compared to the diol substituent in , affecting membrane permeability.
Pyrazolone Derivatives
Example: (4E)-2-acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one
Pharmacokinetic Notes:
- The pyrazolone derivative complies with Lipinski’s Rule of Five, whereas the target compound’s higher molecular weight (~497 g/mol) may limit oral bioavailability.
- The benzofuran-oxazole-pyrrolidinedione system in the target compound offers more hydrogen-bond acceptors (6 oxygen/nitrogen atoms) than the pyrazolone’s nitro and carbonyl groups.
Research Findings and Implications
- Synthetic Efficiency: Pyrrolidine-2,3-diones like the target compound are synthesized in high yields (~90%) via ethanol-mediated condensations , though steric hindrance from bulky substituents (e.g., benzofuran) could reduce efficiency.
- Spectroscopic Characterization : Key IR bands for analogous compounds include C=O stretches (~1700 cm⁻¹) and C=N vibrations (~1520 cm⁻¹) , which would aid in confirming the target compound’s structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
